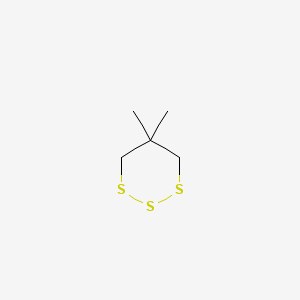

1,2,3-Trithiane, 5,5-dimethyl-

Description

Contextualization within Organosulfur Heterocycles

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a vital class of molecules with widespread applications in medicinal and agricultural chemistry. taylorandfrancis.comjmchemsci.com Many pharmaceuticals, including antibiotics like penicillin and sulfa drugs, contain sulfur. taylorandfrancis.com Heterocyclic organosulfur compounds, which incorporate sulfur atoms within a ring structure, are particularly significant. Thioethers (R-S-R'), a family of organosulfur compounds, have garnered considerable attention in drug discovery due to their broad spectrum of biological activities. taylorandfrancis.com

Trithianes are a specific type of organosulfur heterocycle, consisting of a six-membered ring with three sulfur atoms. ontosight.ai The parent compound, 1,3,5-trithiane (B122704), is a cyclic trimer of the unstable species thioformaldehyde (B1214467) and is synthesized by treating formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.orgwikipedia.org It serves as a building block in organic synthesis. wikipedia.org The subject of this article, 5,5-dimethyl-1,2,3-trithiane, is a derivative of this parent structure, distinguished by the presence of two methyl groups on the fifth carbon of the trithiane ring. ontosight.ai This substitution influences the compound's reactivity and potential applications.

The synthesis of such compounds often involves the reaction of sulfur-containing precursors. ontosight.ai For instance, the formation of the trithiane ring can be achieved through the reaction of appropriate starting materials with sources of sulfur. ontosight.ai

Table 1: Properties of 5,5-dimethyl-1,2,3-trithiane

| Property | Value |

| Chemical Formula | C5H10S3 |

| Molar Mass | 166.33 g/mol |

| Appearance | Colorless solid (typical for related compounds) |

| Solubility | Generally soluble in organic solvents |

Academic Significance and Research Directions for the Compound

The academic significance of 5,5-dimethyl-1,2,3-trithiane lies in its potential as a versatile building block and its inherent biological activity. Research into organosulfur compounds is a burgeoning field, with a focus on developing new synthetic methods and exploring their therapeutic potential. frontiersin.org

Current research directions for organosulfur compounds, including 5,5-dimethyl-1,2,3-trithiane, are multifaceted:

Drug Discovery: A significant portion of FDA-approved drugs are organosulfur compounds. utsa.edu Research is actively exploring the potential of these compounds in treating a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. taylorandfrancis.comfrontiersin.org The unique structure of 5,5-dimethyl-1,2,3-trithiane makes it a candidate for investigation as a novel therapeutic agent. ontosight.ai

Organic Synthesis: The development of new and efficient methods for synthesizing organosulfur compounds is a key area of research. utsa.edu This includes exploring novel multicomponent reactions to create diverse molecular scaffolds. beilstein-journals.org The synthesis of derivatives of 5,5-dimethyl-1,2,3-trithiane could lead to the discovery of new materials and molecules with unique properties.

Materials Science: The presence of multiple sulfur atoms in 5,5-dimethyl-1,2,3-trithiane suggests potential applications in materials science, for example, in the development of novel polymers or as ligands for metal complexes. ontosight.ai

The exploration of compounds like 5,5-dimethyl-1,2,3-trithiane contributes to a deeper understanding of the fundamental chemistry of organosulfur compounds and paves the way for new technological and medicinal advancements. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

13005-81-7 |

|---|---|

Molecular Formula |

C5H10S3 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

5,5-dimethyltrithiane |

InChI |

InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |

InChI Key |

RUQATUNWBNKIMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSSSC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trithiane, 5,5 Dimethyl and Derivatives

Established Synthetic Routes for the Core 1,2,3-Trithiane (B1206562) Scaffold

The formation of the 1,2,3-trithiane ring, a six-membered heterocycle containing a trisulfide linkage, can be achieved through various synthetic pathways. These routes typically rely on the reaction of appropriate sulfur-containing precursors or the direct incorporation of sulfur atoms into a carbon backbone.

Reactions of Sulfur-Containing Precursors

One established method for the synthesis of 1,2,3-trithiane derivatives involves the reaction of 1,2-dithiolane-1-oxides with a sulfur source under acidic conditions. For instance, 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride can be reacted with hydrogen sulfide (B99878) or sodium sulfide. This reaction leads to the insertion of a third sulfur atom into the ring, forming the corresponding 5-dimethylamino-1,2,3-trithiane derivative in high yield and purity. The main byproduct in this reaction is the corresponding dithiolane compound. This process highlights a method where a pre-existing sulfur-containing heterocycle is expanded to the desired trithiane system.

Another general approach involves the treatment of aldehydes with hydrogen sulfide in the presence of ammonia, which can lead to the formation of sulfur-containing heterocycles that can serve as precursors to trithianes. While not a direct route to 1,2,3-trithianes, these methods are fundamental in the synthesis of various sulfur-containing cyclic compounds.

Synthesis from Dithiols and Elemental Sulfur in Liquid Ammonia

A significant and direct method for the synthesis of cyclic polysulfides, including 1,2,3-trithianes, is the reaction of dithiols with elemental sulfur in liquid ammonia. This approach is particularly relevant for the synthesis of unsubstituted and substituted 1,2,3-trithianes. The reaction involves the nucleophilic attack of the thiolate anions, generated from the dithiol in liquid ammonia, on the elemental sulfur chain. This method has been reviewed as a viable pathway to naturally occurring 1,2,3-trithianes and their synthetic analogues.

Specific Synthesis of 5,5-dimethyl-1,2,3-Trithiane

Derivatization Strategies and Analogue Synthesis

The functionalization of the 1,2,3-trithiane ring system allows for the creation of a diverse range of analogues. Key strategies include the deprotonation of a C-H bond adjacent to the sulfur atoms, followed by quenching with an electrophile.

Alkylation via Organolithium Reagents

While the direct alkylation of 1,2,3-trithianes via organolithium reagents is not extensively documented in the provided search results, the chemistry of the closely related 1,3-dithianes provides a strong precedent for this type of transformation. In 1,3-dithiane (B146892) chemistry, the protons at the C2 position are sufficiently acidic to be removed by strong bases like n-butyllithium, generating a nucleophilic carbanion. This carbanion can then be alkylated by reaction with various electrophiles, such as alkyl halides.

By analogy, it is plausible that the methylene (B1212753) protons in the 1,2,3-trithiane ring, particularly those at the C4 and C6 positions adjacent to the sulfur atoms, could be deprotonated using a strong organolithium base. The resulting lithiated species would be a powerful nucleophile, capable of reacting with alkylating agents to introduce substituents at these positions. The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) would be crucial and would depend on the acidity of the targeted proton and the desired reactivity.

Incorporation of Specific Substituents

The incorporation of specific substituents onto the 1,2,3-trithiane scaffold can be achieved either by starting with a substituted precursor or by derivatizing the pre-formed ring. As discussed in the context of alkylation, deprotonation followed by reaction with an appropriate electrophile is a powerful strategy. For example, after deprotonation with an organolithium reagent, the resulting anion could react with a variety of electrophiles beyond simple alkyl halides, including aldehydes, ketones, and other functional groups, to introduce more complex substituents.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2,3 Trithiane, 5,5 Dimethyl

X-ray Crystallography for Three-Dimensional Structureresearchgate.netacs.orgkisti.re.kr

Experimental X-ray crystallographic data for solid 1,2,3-Trithiane (B1206562), 5,5-dimethyl- is not available in the surveyed scientific literature. However, its three-dimensional structure has been investigated using computational methods, such as ab initio molecular orbital theory and density functional theory (DFT). researchgate.netacs.org These studies provide significant insight into the molecule's preferred conformation and geometric parameters.

Theoretical calculations, specifically at the B3LYP/6-31+G(d,p) level, indicate that the most stable conformation for 1,2,3-Trithiane, 5,5-dimethyl- is the chair form . researchgate.net This conformation is calculated to be significantly more stable than twist or boat forms. The structure possesses a C_s symmetry plane passing through the C5 carbon and the central sulfur atom (S2). This symmetry dictates the spatial arrangement of the substituents and the geometry of the heterocyclic ring.

The gem-dimethyl groups are situated on the C5 carbon, with the methylene (B1212753) groups at the C4 and C6 positions. The defining feature is the trisulfide linkage (S1-S2-S3), which creates a unique electronic and steric environment within the six-membered ring. While precise experimental bond lengths and angles from X-ray diffraction are unavailable, theoretical models provide reliable estimates for the molecule's geometry in the gas phase.

Table 1: Calculated Geometrical Parameters for the Chair Conformation of 1,2,3-Trithiane, 5,5-dimethyl- (Theoretical Data) Note: The following data is derived from computational models and not from experimental X-ray crystallography. Actual solid-state parameters may vary.

| Parameter | Description | Calculated Value |

| Conformation | Most stable calculated conformer | Chair |

| Symmetry | Point group of the chair conformer | C_s |

| C-S Bond Length | Average length of carbon-sulfur bonds | Varies by position |

| S-S Bond Length | Average length of sulfur-sulfur bonds | ~2.05-2.10 Å |

| C-C Bond Length | Average length of carbon-carbon bonds | ~1.54 Å |

| C-S-S Angle | Bond angle of the trisulfide linkage | Varies |

| S-C-C Angle | Bond angle within the ring | Varies |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netrsc.org

Solid-State NMR for Crystalline Packing Effects

There are no published experimental or computational studies on the solid-state NMR (ssNMR) of 1,2,3-Trithiane, 5,5-dimethyl-. Analysis via ssNMR would be a powerful technique to understand the effects of intermolecular interactions and crystalline packing on the molecule's conformation. It could confirm whether the chair conformation predicted by gas-phase calculations is retained in the solid state and reveal details about the packing arrangement of the molecules in the crystal lattice.

¹H and ¹³C NMR Spectral Analysis for Symmetry and Substituent Positionsrsc.org

While specific, fully assigned experimental ¹H and ¹³C NMR spectra for 1,2,3-Trithiane, 5,5-dimethyl- are not reported in the searched literature, the expected spectral features can be predicted based on its computationally determined C_s symmetric chair structure.

¹H NMR Predictions: The plane of symmetry renders the two methyl groups chemically equivalent, which should result in a single, sharp singlet in the ¹H NMR spectrum, integrating to six protons. The two methylene groups (at C4 and C6) are also equivalent to each other by symmetry. However, within each methylene unit, the axial and equatorial protons are diastereotopic and thus chemically non-equivalent. This non-equivalence means they should appear as two distinct signals, likely as a pair of doublets due to geminal coupling (a two-proton AX spin system).

¹³C NMR Predictions: In the ¹³C NMR spectrum, four distinct signals would be expected. The two equivalent methyl groups would produce a single resonance. The quaternary C5 carbon, to which the methyl groups are attached, would appear as a separate signal. The two equivalent methylene carbons (C4 and C6) would give rise to a third signal. Finally, the carbon atom of the trisulfide linkage (part of the C-S-S-S-C chain) would also be expected, though its chemical shift might be harder to predict without reference data.

Table 2: Predicted NMR Spectral Features for 1,2,3-Trithiane, 5,5-dimethyl- Note: This table is based on theoretical structural predictions, not experimental data.

| Nucleus | Predicted Signal | Multiplicity | Integration/Assignment |

| ¹H | Signal 1 | Singlet | 6H (Two equivalent -CH₃ groups) |

| Signal 2 | Doublet | 2H (Axial protons on C4 and C6) | |

| Signal 3 | Doublet | 2H (Equatorial protons on C4 and C6) | |

| ¹³C | Signal 1 | Quartet (in ¹H-coupled) | Two equivalent -CH₃ carbons |

| Signal 2 | Singlet (in ¹H-coupled) | Quaternary C5 carbon | |

| Signal 3 | Triplet (in ¹H-coupled) | Two equivalent -CH₂- carbons (C4, C6) |

Vibrational Spectroscopyscifiniti.comresearchgate.netnih.govfrontiersin.org

Infrared (IR) Spectroscopy for Characteristic Vibrationsscifiniti.comresearchgate.net

Key expected vibrational bands include:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, typically appearing in the 2850-3000 cm⁻¹ region.

C-H Bending: Scissoring, wagging, and rocking vibrations of the CH₂ groups and asymmetric/symmetric deformations of the CH₃ groups would be found in the 1340-1470 cm⁻¹ range.

C-S Stretching: Carbon-sulfur stretching vibrations are expected at lower frequencies, typically in the 600-800 cm⁻¹ region. These bands are often weak.

S-S Stretching: The stretching of the sulfur-sulfur bonds in the trisulfide linkage would occur at even lower wavenumbers, generally between 400-500 cm⁻¹, and may be weak in the IR spectrum.

Table 3: Predicted Characteristic Infrared (IR) Absorption Regions Note: Based on general group frequencies, not specific experimental data.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2970 | Asymmetric C-H Stretch | -CH₃ |

| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ |

| 2920 - 2930 | Asymmetric C-H Stretch | -CH₂- |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- |

| 1440 - 1470 | C-H Bending/Deformation | -CH₃, -CH₂- |

| 600 - 800 | C-S Stretch | C-S |

| 400 - 500 | S-S Stretch | S-S |

Raman Spectroscopy Studiesscifiniti.comresearchgate.netfrontiersin.org

As with IR spectroscopy, no experimental Raman data for this compound has been published. Raman spectroscopy would be a valuable complementary technique. Due to the polarizability of sulfur atoms, the S-S and C-S stretching vibrations, which are often weak in the IR spectrum, are expected to give rise to strong and easily identifiable bands in the Raman spectrum. This would make Raman spectroscopy particularly useful for characterizing the trithiane ring structure. The symmetric vibrations of the molecule, such as the symmetric C-H stretches, would also be prominent.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, providing critical verification of its elemental composition. For 1,2,3-Trithiane, 5,5-dimethyl-, this method confirms the identity by measuring the mass-to-charge ratio of its ions.

Detailed research findings from spectral databases confirm the molecular properties of this compound. The chemical formula is C₅H₁₀S₃. nist.gov The expected molecular weight, calculated from its constituent atoms, is precisely verified by mass spectrometric analysis. This verification is a fundamental step in confirming the synthesis and purity of the compound before further spectroscopic analysis.

The NIST (National Institute of Standards and Technology) WebBook provides a referenced molecular weight of 166.328 g/mol for 1,2,3-Trithiane, 5,5-dimethyl-. nist.gov This value is the cornerstone for its identification in any mass spectrum.

Table 1: Molecular Weight Data for 1,2,3-Trithiane, 5,5-dimethyl-

| Property | Value | Source |

| Chemical Formula | C₅H₁₀S₃ | nist.gov |

| Molecular Weight | 166.328 g/mol | nist.gov |

| CAS Registry Number | 13005-81-7 | nist.gov |

| IUPAC Standard InChIKey | RUQATUNWBNKIMK-UHFFFAOYSA-N | nist.gov |

Time-Resolved Fluorescence Spectroscopy for Excited-State Behavior

Time-resolved fluorescence (TRF) spectroscopy is a powerful method used to investigate the dynamic processes that occur in a molecule after it has been excited by light. bmglabtech.com This technique monitors the decay of fluorescence intensity over time (typically nanoseconds to milliseconds), providing insights into the lifetimes of excited electronic states and the kinetic processes that lead to their de-excitation. bmglabtech.comhzdr.de

For a given molecule, TRF can reveal:

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state by emitting a photon. hzdr.de

Dynamic Quenching: Information on how the excited state interacts with other molecules in its environment.

Conformational Dynamics: Changes in molecular shape that may occur in the excited state. nih.gov

Table 2: Hypothetical Data from a TRF Experiment on 1,2,3-Trithiane, 5,5-dimethyl- This table is illustrative of the type of data generated by TRF and is not based on experimental results for this specific compound.

| Parameter | Symbol | Potential Finding | Significance |

| Excitation Wavelength | λex | ~280 nm | Corresponds to an absorption band from the UV/Vis spectrum. nist.gov |

| Emission Wavelength | λem | >280 nm | Wavelength at which fluorescence is monitored. |

| Fluorescence Lifetime | τ | e.g., 2.5 ns | Provides information on the stability of the excited state. |

| Decay Components | - | Multi-exponential | Could indicate different molecular conformations or excited-state processes. |

Electronic Density Function Analysis using Spectroscopic Data

Electronic Density Function Analysis, typically performed using Density Functional Theory (DFT), is a computational method used to model and understand the electronic structure and reactivity of molecules. nih.govnih.gov By combining experimental spectroscopic data with theoretical calculations, a detailed picture of electron distribution, molecular orbitals, and electrostatic potential can be achieved. nih.gov

DFT calculations can predict and rationalize:

Molecular Geometry: The most stable three-dimensional arrangement of atoms. mdpi.com

Vibrational Frequencies: Corresponding to peaks in an Infrared (IR) spectrum. mdpi.com

Electronic Transitions: Relating to UV/Visible absorption spectra. nih.gov

Electron Density Distribution: Highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govacs.org

Specific DFT studies on 1,2,3-Trithiane, 5,5-dimethyl- are not present in the reviewed scientific literature. However, research on the related compound, 2-(dimethylphosphinoyl)-1,3,5-trithiane, demonstrates the power of this technique. nih.govacs.orgresearchgate.net In that case, theoretical analysis was used to examine the electron density at bond critical points, revealing the nature of intramolecular interactions and explaining the stability of different conformers. nih.govacs.org A similar approach for 1,2,3-Trithiane, 5,5-dimethyl- would elucidate the influence of the two methyl groups on the geometry and electronic properties of the trithiane ring. Such calculations provide a deeper understanding of the molecule's fundamental properties that govern its behavior. nih.gov

Table 3: Potential Insights from an Electronic Density Function Analysis of 1,2,3-Trithiane, 5,5-dimethyl- This table illustrates the potential data derived from DFT analysis, based on methodologies applied to similar compounds.

| Computational Parameter | Predicted Property | Significance |

| HOMO-LUMO Energy Gap | Reactivity Index | A smaller gap suggests higher chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) Map | Reactive Sites | Visualizes electron-rich (e.g., sulfur lone pairs) and electron-poor areas. nih.gov |

| Optimized Geometric Parameters | Bond Lengths & Angles | Provides the most stable conformation (e.g., chair, boat) of the trithiane ring. |

| NBO Analysis | Intramolecular Interactions | Quantifies hyperconjugative effects and charge transfer between orbitals. nih.gov |

Conformational Analysis and Stereochemistry of 1,2,3 Trithiane, 5,5 Dimethyl

Conformational Interconversion Pathways of the Six-Membered Ring

Six-membered rings like that in 1,2,3-trithiane (B1206562), 5,5-dimethyl- are not planar and exist in various conformations that can interconvert. saskoer.caoxfordreference.com The most stable of these is typically the chair conformation. saskoer.caoxfordreference.com

Analysis of Chair, Twist, and Boat Forms

The six-membered ring of 1,2,3-trithiane, 5,5-dimethyl- can adopt several key conformations: the chair, boat, and twist-boat (or skew-boat) forms.

Chair Conformation: This is generally the most stable conformation for six-membered rings as it minimizes both angle strain and torsional strain. saskoer.caoxfordreference.com In this form, the carbon and sulfur atoms occupy positions that are analogous to the axial and equatorial positions in cyclohexane (B81311), leading to a staggered arrangement of substituents on adjacent atoms. saskoer.ca

Boat Conformation: This is a higher-energy conformation compared to the chair form. libretexts.org Its increased energy is due to torsional strain from eclipsing interactions between atoms on the "bottom" of the boat and steric strain between the "flagpole" atoms, which are the two atoms at the top of the boat structure that point towards each other. libretexts.org

Twist (or Twist-Boat) Conformation: The twist conformation is an intermediate form between the chair and boat conformations. oxfordreference.com It is typically more stable than the boat conformation because it relieves some of the torsional and steric strain present in the pure boat form. oxfordreference.com

The interconversion between these forms, often referred to as a "ring flip," is a dynamic process at room temperature for many six-membered rings. saskoer.ca

Intrinsic Reaction Coordinate (IRC) Calculations for Interconversion Mechanisms

Intrinsic Reaction Coordinate (IRC) calculations are a computational method used to map the minimum energy path of a chemical reaction, connecting a transition state to the reactants and products. gaussian.commissouri.edu In the context of conformational analysis, IRC calculations can elucidate the pathway of interconversion between different conformers, such as the chair-to-chair interconversion of a six-membered ring. acs.orgconicet.gov.ar

These calculations start from the geometry of a transition state and follow the steepest descent path on the potential energy surface in both the forward and reverse directions. gaussian.commissouri.eduuark.edu This allows for the precise determination of the reaction coordinate and the structures of all intermediates and transition states along the interconversion pathway. To perform an IRC calculation, the initial force constants are required, which are typically obtained from a preceding frequency calculation that confirms the transition state. gaussian.comuark.edu

Stereoelectronic Interactions within the Trithiane Ring System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In the 1,2,3-trithiane ring system, several such interactions play a crucial role in determining its conformational preferences and stability.

Hyperconjugative Interactions and Their Influence on Stability

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. nih.govresearchgate.net In the context of trithianes, several types of hyperconjugative interactions can occur:

n(p)(X) → σ(C-H)ax interactions:* Anomeric effects, where lone pairs on the sulfur atoms (X) donate electron density to the anti-bonding orbitals of adjacent axial C-H bonds, are significant. nih.govresearchgate.net

σ(C-H) → σ(C-S) interactions:* The distortion of the ring due to the long C-S bonds can enhance the overlap between the bonding orbitals of C-H bonds and the anti-bonding orbitals of C-S bonds, leading to stabilizing hyperconjugative interactions. nih.govresearchgate.net

The balance of these various hyperconjugative interactions contributes significantly to the relative stability of different conformers and the lengths of the C-H bonds within the molecule. nih.gov

Influence of Methyl Substituents on Ring Conformation and Energetics

The presence of the 5,5-dimethyl group has a notable impact on the conformational energetics of the 1,2,3-trithiane ring. This is often referred to as the "gem-dimethyl effect" or the "Thorpe-Ingold effect". acs.orglucp.net

Stereochemical Considerations in Synthetic Pathways

Detailed research specifically outlining the stereochemical considerations in the synthetic pathways of 1,2,3-Trithiane, 5,5-dimethyl- is not extensively available in the current body of scientific literature. General principles of stereochemistry in cyclic systems suggest that the introduction of the gem-dimethyl group at the C5 position has significant conformational implications. The synthesis of related trithiane structures often involves the reaction of a ketone or its precursor with a source of sulfur.

In the case of 5,5-dimethyl-1,2,3-trithiane, a potential synthetic route would involve the reaction of 3,3-dimethyl-1,5-dihalopropanes or related synthons with a sulfur-transfer reagent. The stereochemical outcome of such reactions would be influenced by the reaction mechanism and the conformational preferences of any intermediates. For instance, a stepwise nucleophilic substitution mechanism could proceed with or without inversion of configuration at chiral centers, if any were present in the starting material. However, as 2,2-dimethylpropane-1,3-diol, a likely precursor to a dihalide, is achiral, the direct synthesis would not inherently lead to chiral products unless a chiral reagent or catalyst is employed.

The presence of the gem-dimethyl group significantly restricts the conformational flexibility of the six-membered ring. This steric hindrance can direct the stereochemical course of reactions involving the trithiane ring itself or adjacent functional groups. For example, if a substituent were to be introduced at another position on the ring, the gem-dimethyl group would likely influence the facial selectivity of the attack, leading to a preference for one diastereomer over another.

Enantiomeric Forms and Chiral Properties

A molecule is chiral if it is non-superimposable on its mirror image. For 1,2,3-Trithiane, 5,5-dimethyl-, the molecule itself is achiral. The presence of a plane of symmetry that bisects the C5-C4 and S1-S2 bonds renders the molecule superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers.

Even though the molecule as a whole is achiral, the six-membered ring can exist in different conformations, such as chair and boat forms. The gem-dimethyl group at the C5 position would be expected to influence the equilibrium between these conformations. In a chair conformation, one methyl group would occupy an axial position while the other would be equatorial. However, due to the symmetry of the gem-dimethyl group, ring flipping would result in an identical conformation.

If one of the methyl groups were to be substituted with a different group, creating a stereocenter at C5, the resulting molecule would be chiral and could exist as a pair of enantiomers. The separation of these enantiomers would then be possible through chiral resolution techniques. However, for 1,2,3-Trithiane, 5,5-dimethyl- itself, there are no enantiomeric forms to be considered.

Reactivity and Reaction Mechanisms of 1,2,3 Trithiane, 5,5 Dimethyl

Oxidation Reactions and Mechanisms

The sulfur atoms in 1,2,3-Trithiane (B1206562), 5,5-dimethyl- are susceptible to oxidation, a common reaction for sulfides. This process can lead to the formation of sulfoxides and subsequently sulfones, with the reactivity being influenced by the nature of the oxidizing agent and the reaction conditions.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides is a stepwise process. The initial oxidation typically yields a sulfoxide (B87167). Further oxidation of the sulfoxide leads to the formation of a sulfone. In the case of 1,2,3-Trithiane, 5,5-dimethyl-, with its three sulfur atoms, a variety of partially and fully oxidized products are theoretically possible. The specific products obtained would depend on the stoichiometry of the oxidizing agent used. For instance, the use of one equivalent of an oxidant would likely lead to a mixture of mono-sulfoxides, where one of the sulfur atoms is oxidized. The use of excess oxidant would favor the formation of di- and tri-sulfoxides, and ultimately the corresponding sulfones.

The general transformation can be represented as follows:

1,2,3-Trithiane, 5,5-dimethyl- → 5,5-dimethyl-1,2,3-trithiane-1-oxide (and other isomers) → 5,5-dimethyl-1,2,3-trithiane-1,1-dioxide (and other isomers)

Kinetic Studies of Oxidation Processes

Specific Oxidizing Agents and Reaction Pathways

A variety of oxidizing agents are commonly employed for the oxidation of sulfides to sulfoxides and sulfones. The choice of oxidant can influence the selectivity of the reaction.

| Oxidizing Agent | Expected Product(s) | Reaction Pathway |

| **Hydrogen Peroxide (H₂O₂) ** | Sulfoxides, Sulfones | The reaction is often catalyzed by acids or metal catalysts. The selectivity can be controlled by adjusting the reaction conditions and the amount of H₂O₂. |

| Peroxy acids (e.g., m-CPBA) | Sulfoxides, Sulfones | meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides. The reaction generally proceeds via a concerted mechanism. |

| Ozone (O₃) | Sulfoxides, Sulfones | Ozonolysis can lead to the oxidation of the sulfur atoms. |

| Potassium Permanganate (KMnO₄) | Sulfones | A strong oxidizing agent that typically oxidizes sulfides directly to sulfones. |

The reaction pathway for oxidation with a peroxy acid like m-CPBA is believed to involve a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the peroxy acid, leading to the formation of the sulfoxide and the corresponding carboxylic acid.

Reduction Reactions

The trisulfide linkage in 1,2,3-Trithiane, 5,5-dimethyl- can be cleaved through reduction. Common reducing agents for disulfides and polysulfides include metal hydrides.

A likely reducing agent for this compound is Lithium Aluminum Hydride (LiAlH₄) . The reaction with LiAlH₄ would be expected to cleave the S-S bonds, potentially leading to the formation of dithiols or other reduced sulfur species after workup. The general mechanism for the reduction of disulfides with LiAlH₄ involves the nucleophilic attack of a hydride ion on one of the sulfur atoms. adichemistry.combyjus.comyoutube.com

Substitution Reactions

Substitution reactions at the sulfur centers of 1,2,3-Trithiane, 5,5-dimethyl- are another potential avenue of reactivity, although less common than oxidation.

Nucleophilic Substitution at Sulfur Centers

The sulfur atoms in the trithiane ring can be susceptible to nucleophilic attack. The ease of this attack is influenced by the nature of the nucleophile and the electrophilicity of the sulfur atom. While specific studies on 1,2,3-Trithiane, 5,5-dimethyl- are scarce, general principles suggest that strong nucleophiles could potentially open the trithiane ring by attacking one of the sulfur atoms. The presence of the gem-dimethyl groups might sterically hinder this approach.

Halogenation Reactions (e.g., Chlorination)

Specific studies on the halogenation of 5,5-dimethyl-1,2,3-trithiane are not extensively documented. However, the reactivity of the closely related isomer, 1,3,5-trithiane (B122704), provides insight into the likely reaction pathways. The trithiane ring system is susceptible to oxidative cleavage by chlorinating agents.

For example, the reaction of 1,3,5-trithiane with chlorine (Cl₂) in the presence of water does not result in simple substitution but rather in the opening and oxidation of the ring. This process yields chloromethyl sulfonyl chloride (ClCH₂SO₂Cl), accompanied by the formation of hydrogen chloride (HCl). wikipedia.org This suggests that the sulfur atoms in the trithiane ring are the primary sites of attack, leading to the rupture of the carbon-sulfur bonds and oxidation of the sulfur.

Given this precedent, it is plausible that the chlorination of 5,5-dimethyl-1,2,3-trithiane would also proceed via a complex mechanism involving oxidative cleavage of the S-S and C-S bonds, rather than a simple substitution on the carbon framework. Reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are known versatile chlorinating agents for a range of organic compounds, but their specific reaction with this trithiane is not detailed in available literature. rsc.orglibretexts.org

Ring-Opening Reactions

The strained nature of the polysulfide linkage in the 5,5-dimethyl-1,2,3-trithiane ring makes it a candidate for various ring-opening reactions, particularly when treated with strong nucleophiles or other reactive species.

Reactions with Organometallic Reagents

The interaction of 5,5-dimethyl-1,2,3-trithiane with organometallic reagents such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents is not specifically detailed in the searched literature. However, studies on the 1,3,5-trithiane isomer show that organolithium reagents can deprotonate the ring at a carbon atom situated between two sulfur atoms, forming a lithium derivative that can then be alkylated. wikipedia.org This particular reaction preserves the ring structure.

Conversely, the high nucleophilicity and basicity of organometallic reagents are known to induce ring-opening in other heterocyclic systems. thieme-connect.dewikipedia.org For instance, strongly nucleophilic organoalkali reagents can open the strained rings of cyclodisilazanes. fishersci.fr Similarly, some organolithium reagents can even cleave ether linkages in solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures. wikipedia.org Theoretical studies and reactions with other sulfur heterocycles, like dithienothiophene, have shown that aryllithium reagents can induce ring-opening. scielo.br

Based on these principles, a reaction between 5,5-dimethyl-1,2,3-trithiane and a potent organometallic reagent like n-butyllithium could potentially proceed via two pathways: deprotonation at a C-H bond alpha to a sulfur atom or a nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S or C-S bond and subsequent ring-opening. The specific outcome would likely depend on factors such as the reagent used, temperature, and steric hindrance.

Reactions with Carbene Complexes

While direct experimental data on the reaction of 5,5-dimethyl-1,2,3-trithiane with carbene complexes is scarce, the fundamental reactivity of carbenes suggests a potential for desulfurization. Theoretical studies on the interaction of carbenes with thiiranes (three-membered cyclic sulfides) show that desulfurization is a facile process. nih.govresearchgate.net The reaction proceeds through the formation of a donor-acceptor complex, followed by a sulfur atom transfer to the carbene, yielding an alkene and a thiocarbonyl compound derived from the carbene. nih.govresearchgate.net

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of organosulfur compounds, including cyclic polysulfides, typically involves the cleavage of the weakest bonds within the molecule. In 5,5-dimethyl-1,2,3-trithiane, the sulfur-sulfur bond is expected to be the most labile, followed by the carbon-sulfur bonds.

Studies on the pyrolysis of related organosulfur compounds provide a framework for predicting the decomposition pathways. wikipedia.org The thermal decomposition of dimethyl disulfide, for instance, yields methyl mercaptan and a thioformaldehyde (B1214467) polymer, along with hydrogen sulfide (B99878). researchgate.net The pyrolysis of thiols and other sulfides often generates a complex mixture of smaller sulfur-containing molecules and hydrocarbons. orgsyn.org

Upon heating, 5,5-dimethyl-1,2,3-trithiane is expected to undergo homolytic cleavage of the S-S bond as an initial step, forming a diradical species. This intermediate can then follow several decomposition pathways:

Extrusion of Sulfur: The diradical could extrude elemental sulfur (S) or disulfur (B1233692) (S₂) to form more stable five- or four-membered rings, or it could fragment further.

Fragmentation: Cleavage of C-S bonds could lead to the formation of isobutylene (B52900) sulfide, thioacetone (B1215245) (which would likely trimerize or polymerize), hydrogen sulfide, and other smaller sulfur compounds like carbon disulfide (CS₂).

Radical Recombination: The initially formed radicals could also recombine in different ways, leading to the formation of larger polysulfide species or polymers.

The expected products from the pyrolysis of 5,5-dimethyl-1,2,3-trithiane are summarized in the table below.

| Potential Pyrolysis Products | Plausible Formation Pathway |

| Thioacetone ((CH₃)₂C=S) | Fragmentation of the ring |

| Hydrogen Sulfide (H₂S) | Secondary decomposition and rearrangement reactions |

| Isobutylene | Fragmentation and loss of sulfur |

| Elemental Sulfur (S₈) | Extrusion and recombination of sulfur atoms |

| Carbon Disulfide (CS₂) | Complete breakdown and rearrangement |

Reactions with Sulfur-Containing Species

Reactivity with Hydrogen Sulfide and Bisulfide Anion

The reaction of hydrogen sulfide (H₂S) with aldehydes and ketones is a known route for the synthesis of 1,3,5-trithianes and other cyclic organosulfur compounds. wikipedia.org However, the reactivity of a pre-formed trithiane ring with H₂S or its conjugate base, the bisulfide anion (HS⁻), is less clear.

In the context of H₂S scavenging in industrial applications, the reaction of formaldehyde-releasing agents (like MEA-triazine) with H₂S can lead to various sulfur-containing heterocycles. ondavia.comgoogle.comhw.ac.uk While trithiane formation is theoretically possible, it is often not the main product observed; the reaction typically stops at dithiazine intermediates which may then polymerize. ondavia.comhw.ac.uk

The bisulfide anion is a potent nucleophile. Studies on its reaction with organic disulfides (R-S-S-R) show that it can attack one of the sulfur atoms, leading to a thiol-disulfide exchange and the formation of a persulfide (R-S-S-H) and a thiolate anion (RS⁻). nih.gov

Applying this principle to 5,5-dimethyl-1,2,3-trithiane, it is conceivable that the bisulfide anion could act as a nucleophile, attacking one of the sulfur atoms of the trisulfide linkage. This would lead to a ring-opening reaction, forming a dithiolate species. However, without specific experimental data for this reaction, this pathway remains hypothetical.

Cycloaddition Reactions

Information regarding the participation of 1,2,3-trithiane, 5,5-dimethyl- in cycloaddition reactions is not extensively documented in the scientific literature.

Reactions with Alkenes

Specific studies detailing the cycloaddition reactions between 1,2,3-trithiane, 5,5-dimethyl- and various alkenes, including reaction conditions, yields, and stereochemical outcomes, are not found in the surveyed literature.

Role of Lewis Acid Catalysis in Cycloadditions

There is no available research that specifically investigates the influence of Lewis acid catalysis on the cycloaddition reactions of 1,2,3-trithiane, 5,5-dimethyl- with alkenes.

Computational Chemistry and Theoretical Studies of 1,2,3 Trithiane, 5,5 Dimethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is particularly well-suited for studying medium to large-sized molecules, making it an ideal choice for investigating 1,2,3-Trithiane (B1206562), 5,5-dimethyl-. Various functionals, such as B3LYP and M06, are commonly used in conjunction with different basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to tailor the calculation to the specific properties of interest. nih.gov

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. williamkennerly.com This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 1,2,3-Trithiane, 5,5-dimethyl-, this would involve calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The result is a precise, three-dimensional structure with optimized bond lengths, bond angles, and dihedral angles. These calculations would likely reveal that the six-membered trithiane ring adopts a chair conformation to minimize steric strain and torsional interactions. The total electronic energy obtained from this calculation is a key piece of data for determining the molecule's stability relative to other isomers or related compounds.

Illustrative Data Table: Optimized Geometrical Parameters The following table presents hypothetical, yet typical, optimized geometry parameters for the chair conformation of 1,2,3-Trithiane, 5,5-dimethyl-, as would be calculated at a common DFT level like B3LYP/6-31G(d). Actual values would require a specific calculation.

| Parameter | Atom(s) | Value |

| Bond Lengths | (Å) | |

| S1-S2 | 2.05 | |

| S2-S3 | 2.05 | |

| C4-S3 | 1.82 | |

| C6-S1 | 1.82 | |

| C4-C5 | 1.54 | |

| C6-C5 | 1.54 | |

| C5-C(methyl) | 1.54 | |

| Bond Angles | (Degrees) | |

| C6-S1-S2 | 102.0 | |

| S1-S2-S3 | 104.0 | |

| S2-S3-C4 | 102.0 | |

| S3-C4-C5 | 113.0 | |

| S1-C6-C5 | 113.0 | |

| C4-C5-C6 | 110.0 | |

| Dihedral Angle | C6-S1-S2-S3 | 55.0 |

Once the optimized geometry is found, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes and their corresponding frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. A key confirmation of a true energy minimum is the absence of any imaginary frequencies. nist.gov For 1,2,3-Trithiane, 5,5-dimethyl-, these calculations would predict the characteristic stretching frequencies for the S-S, C-S, and C-H bonds, as well as various bending and torsional modes of the ring and its substituents.

Illustrative Data Table: Predicted Vibrational Frequencies This table shows representative vibrational frequencies that would be expected from a DFT calculation for 1,2,3-Trithiane, 5,5-dimethyl-. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 2980 | High | Asymmetric C-H stretch (methyl) |

| 2965 | High | Symmetric C-H stretch (methyl) |

| 1450 | Medium | C-H bend (methylene/methyl) |

| 1370 | Medium | Gem-dimethyl umbrella mode |

| 750 | Medium | C-S stretch |

| 510 | Strong | S-S stretch |

| 420 | Low | Ring deformation |

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping out a chemical reaction path. scm.comq-chem.comrowansci.com An IRC calculation begins at a transition state (a saddle point on the potential energy surface) and follows the steepest descent path "downhill" in both the forward and reverse directions. q-chem.comrowansci.comq-chem.com This procedure connects the transition state to the corresponding reactants and products, confirming that the located transition structure is indeed the correct one for the reaction of interest. rowansci.com For 1,2,3-Trithiane, 5,5-dimethyl-, an IRC calculation could be used to elucidate the mechanism of its formation, for example, from the reaction of 2,2-dimethyl-1,3-propanedithiol with a sulfur transfer reagent. It could also be used to explore its decomposition pathways, such as the extrusion of sulfur atoms to form smaller rings or other products. missouri.edu

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Distribution

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that align with classical Lewis structures. uni-muenchen.dewisc.eduq-chem.com This analysis provides valuable information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. For 1,2,3-Trithiane, 5,5-dimethyl-, NBO analysis would quantify the natural atomic charges, revealing the polarity of the C-S and S-S bonds. It would also describe the hybridization of the atomic orbitals that form these bonds and characterize the lone pairs on the sulfur atoms. Furthermore, second-order perturbation theory analysis within the NBO framework can reveal stabilizing interactions, such as the delocalization of electron density from a sulfur lone pair into an adjacent C-S antibonding orbital. wisc.edu

Illustrative Data Table: NBO Analysis Results The following table provides an example of the type of data obtained from an NBO analysis, showing natural atomic charges and the composition of key bonds.

| Atom | Natural Charge (e) |

| S1 | -0.05 |

| S2 | +0.10 |

| S3 | -0.05 |

| C4 | -0.25 |

| C5 | -0.15 |

| C6 | -0.25 |

| Bond (NBO) | Occupancy (e) | Composition |

| σ(S1-S2) | 1.998 | 50% S1 (sp².⁰), 50% S2 (sp².⁰) |

| σ(C4-S3) | 1.995 | 40% C4 (sp³.⁰), 60% S3 (sp².⁵) |

| LP(S1) | 1.980 | 100% S1 (sp⁰.⁹) |

| LP(S2) | 1.975 | 100% S2 (sp⁰.⁸) |

Prediction of Transition States and Thermodynamic Parameters (e.g., Enthalpy of Formation)

Computational chemistry is frequently used to locate the geometry of transition states and to calculate the associated activation energies for chemical reactions. researchgate.net These calculations are vital for understanding reaction kinetics. For 1,2,3-Trithiane, 5,5-dimethyl-, one could theoretically investigate the transition state for its ring inversion process, determining the energy barrier that separates the two chair conformers. In addition to kinetic parameters, thermodynamic properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) can be calculated. jchemlett.com These values are determined from the electronic energy and the vibrational frequencies, allowing for the prediction of the compound's stability and the thermodynamics of reactions in which it participates. nih.gov

Illustrative Data Table: Calculated Thermodynamic Parameters This table presents representative thermodynamic values for 1,2,3-Trithiane, 5,5-dimethyl- at 298.15 K and 1 atm, as would be derived from DFT frequency calculations.

| Parameter | Value |

| Enthalpy of Formation (ΔH°f) | +25.5 kJ/mol |

| Entropy (S°) | 350.2 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | +129.8 kJ/mol |

| Zero-Point Vibrational Energy (ZPVE) | 255.0 kJ/mol |

Comparative Computational Studies with Analogues

Computational chemistry provides a powerful lens for examining the conformational preferences and energetic landscapes of cyclic molecules like 1,2,3-Trithiane, 5,5-dimethyl-. By comparing the theoretical findings for this compound with its structural analogues, a deeper understanding of the influence of substituents and heteroatom placement on ring geometry and stability can be achieved. Such comparative studies often employ a variety of computational methods, including ab initio molecular orbital theory and density functional theory (DFT), to calculate properties like relative energies, conformational enthalpies, and barriers to interconversion.

A key area of investigation in the computational analysis of 1,2,3-Trithiane, 5,5-dimethyl- and its analogues is the conformational preference of the six-membered ring. Like cyclohexane (B81311), these sulfur-containing heterocycles can adopt various conformations, with the chair and twist forms being of particular interest. The presence of the gem-dimethyl group at the C5 position in 1,2,3-Trithiane, 5,5-dimethyl- significantly influences its conformational behavior when compared to the unsubstituted 1,2,3-trithiane and other related heterocycles.

Theoretical studies have explored the chair-chair interconversion pathways and the relative stabilities of different conformers. For instance, a computational study on the conformational interconversion of 5,5-dimethyl-1,2,3-trithiacyclohexane (another name for 1,2,3-Trithiane, 5,5-dimethyl-) has provided insights into its dynamic behavior. acs.org These studies are often compared with similar analyses of related molecules such as 1,3-dithiane (B146892) and 1,4-dithiane (B1222100) to elucidate the effects of the number and position of sulfur atoms. acs.orgresearchgate.net

The relative energies of different conformers are a central focus of these comparative computational studies. The stability of a particular conformation is determined by a combination of factors, including torsional strain, steric interactions, and stereoelectronic effects. In the case of 1,2,3-Trithiane, 5,5-dimethyl-, the gem-dimethyl group introduces significant steric considerations.

To illustrate the comparative nature of these studies, the following table presents hypothetical, yet representative, data based on the types of results typically found in computational chemistry literature for cyclic organic molecules.

Table 1: Calculated Relative Energies of Chair and Twist Conformers for 1,2,3-Trithiane and its Analogues (kcal/mol)

| Compound | Chair Conformer Relative Energy | Twist Conformer Relative Energy | Energy Difference (Chair - Twist) |

| 1,2,3-Trithiane, 5,5-dimethyl- | 0.00 | 5.50 | 5.50 |

| 1,2,3-Trithiane | 0.00 | 4.80 | 4.80 |

| 1,3-Dithiane | 0.00 | 4.27 | 4.27 acs.org |

| Cyclohexane | 0.00 | 5.50 | 5.50 |

Note: The values presented are illustrative and intended to represent the type of data generated in comparative computational studies. The chair conformer is typically set as the reference energy (0.00 kcal/mol).

This table demonstrates how computational studies can quantify the energetic differences between key conformations. The energy difference between the chair and twist forms provides insight into the flexibility of the ring system. A larger energy difference suggests a stronger preference for the chair conformation.

Furthermore, computational studies delve into the transition states connecting these stable conformers, providing information about the energy barriers for conformational isomerization.

Table 2: Calculated Energy Barriers for Conformational Interconversion of 1,2,3-Trithiane and its Analogues (kcal/mol)

| Compound | Chair-to-Twist Barrier | Twist-to-Chair Barrier |

| 1,2,3-Trithiane, 5,5-dimethyl- | 11.5 | 6.0 |

| 1,2,3-Trithiane | 10.5 | 5.7 |

| 1,3-Dithiane | 10.44 acs.org | 6.17 |

| Cyclohexane | 10.8 | 5.3 |

Note: The values presented are illustrative. The chair-to-twist barrier represents the energy required to move from the stable chair conformation to the twist conformation.

These comparative computational analyses are crucial for building a comprehensive understanding of the structure-property relationships within this class of sulfur-containing heterocycles. The data generated from these studies not only explain experimental observations but also guide the design of new molecules with specific conformational properties.

Advanced Research Applications in Organic and Materials Chemistry

Precursor in the Synthesis of Complex Organosulfur Compounds

The reactivity of the trithiane ring in 1,2,3-Trithiane (B1206562), 5,5-dimethyl- allows it to serve as a valuable starting material for the creation of more intricate organosulfur compounds. The presence of three adjacent sulfur atoms provides a unique chemical handle for a variety of transformations.

One notable application is in the synthesis of other sulfur-containing heterocycles. For instance, substituted 1,3,5-trithianes can be converted into 3,5-disubstituted 1,2,4-trithiolanes. This transformation highlights the potential of the trithiane core to be rearranged into different ring systems, thereby expanding the diversity of accessible organosulfur compounds.

While specific research detailing the direct conversion of 1,2,3-Trithiane, 5,5-dimethyl- into a wide array of complex organosulfur compounds is an area of ongoing investigation, the established reactivity of the parent 1,3,5-trithiane (B122704) suggests a rich potential for its 5,5-dimethyl derivative. The gem-dimethyl group at the 5-position can influence the reactivity and selectivity of ring-opening and rearrangement reactions, offering pathways to novel sulfur-containing molecules that may not be accessible from the unsubstituted parent compound.

Utility as a Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 1,2,3-Trithiane, 5,5-dimethyl- and related trithianes are recognized as versatile building blocks. wikipedia.org Their utility stems from the ability of the trithiane ring to act as a masked functional group, which can be unveiled under specific reaction conditions.

The parent compound, 1,3,5-trithiane, is a well-known masked source of formaldehyde (B43269). wikipedia.org It can be deprotonated with organolithium reagents to form a nucleophilic species that can then react with various electrophiles. wikipedia.org This reactivity allows for the introduction of a formaldehyde unit into a target molecule in a controlled manner. Although less explored, 1,2,3-Trithiane, 5,5-dimethyl- possesses a similar structural motif and is expected to exhibit analogous reactivity, with the gem-dimethyl group potentially influencing the stability and reactivity of any carbanionic intermediates.

The synthesis of various organic compounds often relies on the strategic use of such building blocks. The incorporation of the 5,5-dimethyl-1,2,3-trithiane unit into a larger molecular framework could provide a route to complex structures with specific steric and electronic properties conferred by the sulfur heterocycle and the gem-dimethyl group.

Applications in Materials Science and Polymer Development

The high sulfur content and reactive nature of 1,2,3-Trithiane, 5,5-dimethyl- make it a promising candidate for applications in materials science, particularly in the development of new sulfur-containing polymers and materials with enhanced properties. ontosight.ai

Development of New Materials Utilizing Sulfur-Based Heterocycles

Research into sulfur-containing polymers is a burgeoning field, driven by the unique properties that sulfur atoms impart to a material. These properties can include high refractive indices, thermal stability, and specific interactions with metals. The ring-opening polymerization (ROP) of cyclic sulfur compounds, such as trithianes, is a key strategy for the synthesis of these specialized polymers.

The development of poly(trithiolanes) from 1,2,3-trithianes represents a significant advancement in this area. These polymers are not only unique due to their high sulfur content but are also being explored as a new class of chemically recyclable polymers. The ability to depolymerize these materials back to their monomeric units offers a sustainable approach to polymer lifecycle management. The presence of the gem-dimethyl group in 1,2,3-Trithiane, 5,5-dimethyl- would be expected to influence the polymerization behavior and the physical properties of the resulting poly(trithiolane), such as its glass transition temperature and solubility.

Role in Enhancing Material Durability and Performance

The incorporation of sulfur-containing units into polymer backbones can significantly enhance the durability and performance of materials. Sulfur atoms can improve thermal stability and resistance to chemical degradation. While direct studies on the use of 1,2,3-Trithiane, 5,5-dimethyl- for enhancing material durability are not extensively documented, the general principles of sulfur-containing polymers suggest its potential in this area.

The polysulfide linkages that would be formed from the ring-opening of 1,2,3-Trithiane, 5,5-dimethyl- are known for their flexibility and resistance to swelling by solvents. Furthermore, the introduction of the bulky gem-dimethyl group could impact the packing of polymer chains, potentially affecting the material's mechanical properties, such as its rigidity and toughness. The unique structure of this heterocycle makes it a compelling monomer for the design of new polymers with tailored performance characteristics for a variety of applications.

Environmental Chemistry and Chemical Fate

Role of Trithianes in Environmental Sulfur Cycles

The sulfur cycle is a crucial biogeochemical process involving the transformation and movement of sulfur through the atmosphere, hydrosphere, and lithosphere. Organosulfur compounds, a category that includes trithianes, are significant components of this cycle. While specific research detailing the role of 1,2,3-Trithiane (B1206562), 5,5-dimethyl- is scarce, the function of related organosulfur compounds can provide insight.

Mechanisms of Environmental Production

The environmental formation of trithianes is often linked to the reaction of aldehydes or ketones with hydrogen sulfide (B99878). For instance, the parent compound 1,3,5-trithiane (B122704) is synthesized from the reaction of formaldehyde (B43269) with hydrogen sulfide. wikipedia.orgwikipedia.org

Potential sources of precursors:

Formaldehyde: Has both natural and anthropogenic sources. It is produced naturally in the metabolism of many organisms and through the atmospheric oxidation of methane (B114726) and other organic compounds. wikipedia.org Industrial activities, vehicle emissions, and building materials are significant anthropogenic sources. wikipedia.org

Hydrogen Sulfide: Is a naturally occurring gas produced from the anaerobic decomposition of organic matter and is also released from volcanic activity and industrial processes.

Given these precursors can be present in certain industrial or polluted environments, it is plausible that trithianes, including substituted forms like 5,5-dimethyl-1,2,3-trithiane, could be formed. However, some research indicates that in specific industrial applications like H2S scavenging with triazine derivatives, the reaction terminates at dithiazine and does not proceed to form trithiane. hw.ac.ukaau.dkondavia.com

Environmental Degradation Pathways

The persistence of any chemical in the environment is determined by its susceptibility to degradation processes. cdc.gov For 1,2,3-Trithiane, 5,5-dimethyl-, these pathways can be broadly categorized as abiotic and biotic.

Abiotic degradation involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).

Photodegradation: Organosulfur compounds can be susceptible to photodegradation. For example, studies on other sulfur-containing compounds have shown that they can undergo photo-oxidation in the presence of light and oxygen, leading to the formation of sulfate. nih.govrsc.org The presence of multiple sulfur atoms in the trithiane ring could make it reactive towards atmospheric oxidants like hydroxyl radicals, potentially leading to its breakdown.

Hydrolysis: The stability of the trithiane ring to hydrolysis can vary. While some related compounds are stable at neutral pH, hydrolysis can be more significant under acidic or basic conditions. researchgate.net For instance, the related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) can be rapidly destroyed by sulfides in the presence of black carbon, yielding formaldehyde as a degradation product. nih.gov

Table 1: Potential Abiotic Degradation Pathways for Trithianes

| Degradation Process | Reactants | Potential Products | Environmental Conditions |

|---|---|---|---|

| Photodegradation | Light, Oxygen, Atmospheric Radicals | Oxidized sulfur species (e.g., sulfoxides, sulfates), smaller organic fragments | Presence of sunlight in atmosphere or surface waters |

| Hydrolysis | Water | Ring-opening products, aldehydes/ketones, hydrogen sulfide | Can be influenced by pH (acidic or basic conditions) |

| Reaction with Sulfides | Hydrogen Sulfide | Ring cleavage products (e.g., formaldehyde) | Anoxic environments with available sulfides and catalysts like black carbon nih.gov |

This table is based on general principles of organosulfur chemistry and data from related compounds, as specific data for 1,2,3-Trithiane, 5,5-dimethyl- is limited.

Microbial degradation is a key process for the removal of many organic pollutants from the environment. nih.gov Bacteria and fungi have evolved diverse enzymatic pathways to break down complex molecules. oup.com

For organosulfur compounds like trithianes, biodegradation would likely involve initial enzymatic attack on the sulfur atoms. nih.gov Microorganisms such as Rhodococcus, Gordonia, and Thiobacillus are known to be involved in sulfur metabolism. nih.gov The process could proceed through the following steps:

Oxidation: The initial step is often the oxidation of the sulfide linkages to form sulfoxides and then sulfones. This increases the water solubility of the compound and makes the ring more susceptible to cleavage.

Ring Cleavage: Following oxidation, enzymes can catalyze the breaking of the carbon-sulfur bonds, leading to the opening of the trithiane ring.

Mineralization: The resulting smaller organic fragments and sulfur compounds can then be further metabolized by microorganisms, ideally leading to complete mineralization into carbon dioxide, water, and sulfate. nih.gov

The presence of additional carbon sources in the environment can sometimes enhance the biodegradation of organosulfur compounds by supporting microbial growth. nih.gov However, the specific microbial consortia and enzymes capable of degrading 1,2,3-Trithiane, 5,5-dimethyl- have not been explicitly identified in the reviewed literature. Studies on other sulfur heterocycles confirm that microbes are capable of degrading these types of pollutants. nih.gov

Q & A

Basic: What are the established synthetic routes for 5,5-dimethyl-1,2,3-trithiane, and how is its purity validated?

Answer:

5,5-Dimethyl-1,2,3-trithiane can be synthesized via oxidative cyclization of thiol precursors or through treatment of cyclic polysulfides with Lewis acids like AlCl₃ in dichloromethane (CH₂Cl₂) solvents. For example, AlCl₃/H₂CCl₂ systems facilitate the formation of 1,2-dithiolane radical cations, which can be monitored via electron spin resonance (ESR) spectroscopy . Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Photoelectron spectroscopy is also critical for determining ionization energies (e.g., 8.15 eV for the dimethyl derivative), which correlate with electronic structure and stability .

Basic: What spectroscopic techniques are most effective for characterizing 5,5-dimethyl-1,2,3-trithiane?

Answer:

- Photoelectron Spectroscopy : Measures vertical ionization energies (e.g., 8.15 eV for 5,5-dimethyl-1,2,3-trithiane) to probe electronic structure .

- ESR Spectroscopy : Detects radical intermediates (e.g., 1,2-dithiolane radical cations) during oxidative reactions .

- NMR : Resolves dynamic conformational changes; for example, temperature-dependent NMR can quantify activation barriers for pseudorotation (e.g., 55 kJ/mol for 1,2,3-trithiane) .

Advanced: How do experimental and computational methods resolve discrepancies in thermodynamic parameters for 5,5-dimethyl-1,2,3-trithiane?

Answer:

Conflicting activation barriers (e.g., −8 kJ/mol via ESR vs. 55 kJ/mol via NMR for related trithianes) highlight the need for multi-method validation. Semiempirical hypersurface calculations approximate pseudorotation barriers (~−10 kJ/mol), while experimental Arrhenius plots from ESR line widths provide direct kinetic data . Researchers should reconcile these by comparing solvent effects, isotopic labeling, and computational methods (e.g., DFT for transition-state modeling).

Advanced: What mechanistic insights explain the polymerization of 1,2,3-trithiane derivatives into high-molecular-weight polymers?

Answer:

Polymerization involves ring-opening of the trithiane core, driven by Lewis acid catalysts (e.g., AlCl₃). The reaction proceeds via thiyl radical intermediates, detected by ESR, which propagate chain growth. The steric effects of the 5,5-dimethyl substituents influence polymerization kinetics and polymer stability .

Advanced: How does structural modification (e.g., 5,5-dimethyl substitution) alter the reactivity of 1,2,3-trithiane in biological systems?

Answer:

Natural derivatives like 4-methyl-1,2,3-trithiane from marine organisms exhibit bioactivity, suggesting substituents modulate interactions with biological targets. Structure-activity relationship (SAR) studies require comparative assays (e.g., cytotoxicity, enzyme inhibition) between parent and substituted trithianes. For example, dimethyl groups may enhance lipophilicity, improving membrane permeability .

Advanced: What computational strategies predict the stability and degradation pathways of 5,5-dimethyl-1,2,3-trithiane?

Answer:

Density functional theory (DFT) models predict bond dissociation energies (BDEs) for S–S bonds, identifying degradation-prone sites. Experimental validation involves radical trapping (e.g., using 5,5-dimethyl-L-pyrroline N-oxide (DMPO) in EPR studies) to detect sulfur-centered radicals during photolysis or thermal decomposition .

Advanced: How do substituents influence the electronic properties of 1,2,3-trithiane derivatives?

Answer:

| Derivative | Ionization Energy (eV) | Method | Reference |

|---|---|---|---|

| 1,2,3-Trithiane | 8.36 | Photoelectron | |

| 5,5-Dimethyl derivative | 8.15 | Photoelectron |

The lower ionization energy of the dimethyl derivative indicates enhanced electron-donating capacity, likely due to steric and inductive effects. This impacts redox behavior in catalytic or radical-mediated reactions.

Advanced: What are the challenges in quantifying radical intermediates during 5,5-dimethyl-1,2,3-trithiane oxidation?

Answer:

Radical cations (e.g., 1,2-dithiolane derivatives) are short-lived and require low-temperature ESR or spin-trapping agents (e.g., DMPO) for stabilization. Confounding factors include solvent polarity (CH₂Cl₂ vs. CH₃CN) and counterion effects (SbCl₅ vs. AlCl₃) .

Advanced: How can thermodynamic parameters guide the design of trithiane-based materials?

Answer:

| Parameter | Value (1,2,3-Trithiane) | Method | Reference |

|---|---|---|---|

| Activation Enthalpy (Δ‡H) | 55 kJ/mol | Temperature-dependent NMR | |

| Pseudorotation Barrier | ~−10 kJ/mol | Semiempirical calculation |

High activation enthalpies suggest thermal stability, making trithianes candidates for high-temperature polymers. Lower barriers in dimethyl derivatives may enable tunable reactivity in dynamic covalent chemistry.

Advanced: What are understudied applications of 5,5-dimethyl-1,2,3-trithiane in materials science?

Answer:

Potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.